Structural Determinant: The 4-Benzylbenzamide Moiety Confers a Distinct Lipophilicity Profile Compared to the Des-Benzyl Analog
The presence of the 4-benzyl substituent on the benzamide ring of CAS 392248-28-1 results in a computed XLogP3 of 6.4, a significant increase in lipophilicity compared to its des-benzyl analog N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]benzamide, which has a reported LogP of 4.12 [1]. This ~2.3 log unit difference indicates a >100-fold higher theoretical partition coefficient, which directly impacts membrane permeability, plasma protein binding, and non-specific binding profiles in cellular assays. For allosteric kinase inhibitors in the N-benzylbenzamide class, lipophilic interactions within hydrophobic pockets, such as the Aurora kinase A Y-pocket, are essential for potency .
| Evidence Dimension | Lipophilicity (LogP/LogD) |
|---|---|
| Target Compound Data | XLogP3 = 6.4 (PubChem computed) |
| Comparator Or Baseline | N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]benzamide (des-benzyl analog); LogP = 4.12 |
| Quantified Difference | ΔLogP ≈ +2.3 log units (>100-fold higher lipophilicity) |
| Conditions | Computed values from PubChem (XLogP3) and vendor-reported LogP data (Hit2Lead). Not experimentally measured LogD7.4. |
Why This Matters
The dramatic lipophilicity difference alters the compound's assay compatibility and pharmacokinetic simulation parameters; researchers cannot substitute the des-benzyl analog and expect comparable cellular permeability or non-specific binding behavior.
- [1] PubChem. N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-benzylbenzamide. Compound Summary for CID 2329948. National Center for Biotechnology Information. View Source
